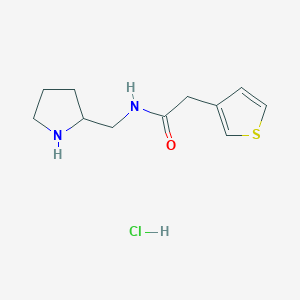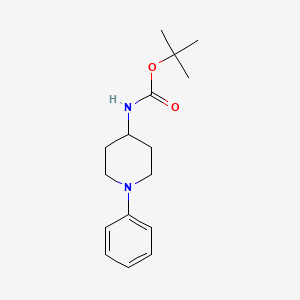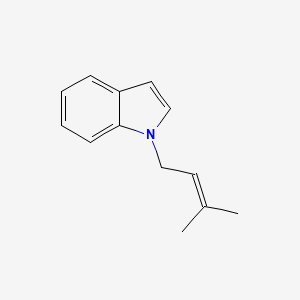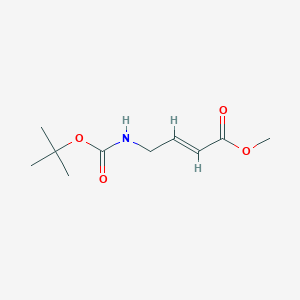
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate is an organic compound that features a tert-butyl group, a methoxycarbonyl group, and an allylcarbamate moiety. This compound is often used in organic synthesis and serves as a protecting group for amines due to its stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate allyl halide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the carbamate, facilitating nucleophilic substitution.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxycarbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted allylcarbamates, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate involves the formation of a stable carbamate protecting group. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. Upon exposure to specific conditions, such as acidic hydrolysis, the protecting group is cleaved, releasing the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate.
Methoxycarbonyl allylcarbamate: Another protecting group with similar properties but different steric and electronic characteristics.
Uniqueness
This compound is unique due to its combination of the tert-butyl group and the methoxycarbonyl allylcarbamate moiety. This combination provides a balance of stability and reactivity, making it a versatile protecting group in organic synthesis.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl (E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-6H,7H2,1-4H3,(H,11,13)/b6-5+ |
Clave InChI |
MSDZHXDAPLPIIO-AATRIKPKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C=C/C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



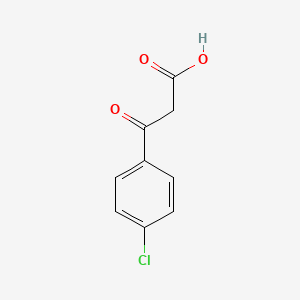
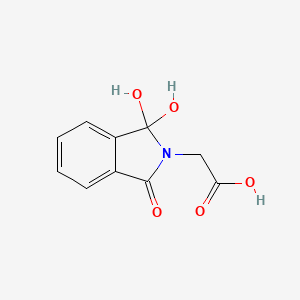
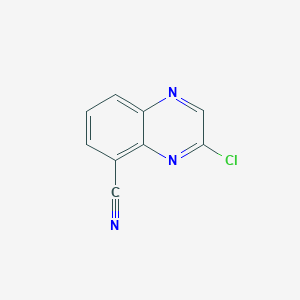

![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
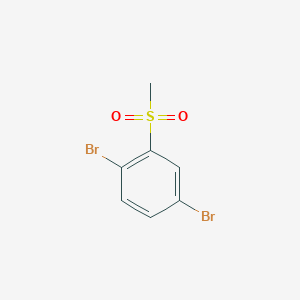
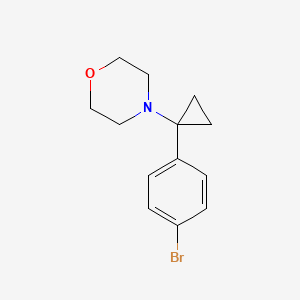
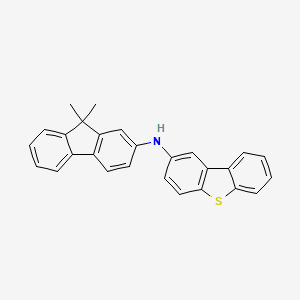

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
